Cycloocta-1,5-diene;dibromopalladium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;dibromopalladium can be synthesized through the reaction of palladium(II) bromide with 1,5-cyclooctadiene. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at ambient temperatures, and the product is obtained as an orange powder or chunks .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,5-diene;dibromopalladium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ligands are replaced by other ligands.
Oxidative Addition: The compound can undergo oxidative addition reactions, which are crucial in many catalytic cycles.
Reductive Elimination: It can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products are often new palladium complexes with different ligands .
Scientific Research Applications
Cycloocta-1,5-diene;dibromopalladium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cycloocta-1,5-diene;dibromopalladium involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Cycloocta-1,5-diene;dibromopalladium can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)palladium(II): Similar in structure but with chloride ligands instead of bromide.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex used in catalysis but with different ligands.
Palladium(II) acetate: A commonly used palladium catalyst with acetate ligands.
This compound is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes .
Properties
IUPAC Name |
cycloocta-1,5-diene;dibromopalladium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGPWKGFNEZFD-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pd]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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